N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as EPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPTP belongs to a class of compounds called piperidinecarboxamides, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and differentiation. N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the activity of anti-apoptotic proteins. In Alzheimer's disease models, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide reduces the levels of amyloid beta plaques and tau protein phosphorylation, which are hallmarks of the disease. In Parkinson's disease models, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide protects dopaminergic neurons from oxidative stress and reduces inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target proteins. N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has some limitations, including its poor solubility in water and its potential toxicity in high doses.
Future Directions
There are several future directions for the study of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. One area of research is the development of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of new therapeutic applications for N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, such as in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, the mechanism of action of N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide needs to be further elucidated to fully understand its potential therapeutic applications.
Scientific Research Applications
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In Parkinson's disease research, N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
N-(4-ethylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-16-6-8-19(9-7-16)25-23(27)17-10-12-26(13-11-17)24(28)18-14-20(29-2)22(31-4)21(15-18)30-3/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPHQBSHNPWPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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